molecular formula C13H18O2 B13675245 5-(3,5-Dimethylphenyl)pentanoic acid CAS No. 6944-96-3

5-(3,5-Dimethylphenyl)pentanoic acid

Cat. No.: B13675245
CAS No.: 6944-96-3
M. Wt: 206.28 g/mol
InChI Key: BEZLZJZGPKMFDK-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)pentanoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)pentanoic acid typically involves the reaction of 3,5-dimethylbenzyl chloride with a suitable nucleophile, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the use of Grignard reagents, where 3,5-dimethylbenzyl chloride reacts with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the carboxylic acid after acidic workup.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3,5-Dimethylphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: A simpler analog without the phenyl ring substitution.

    3,5-Dimethylbenzoic acid: Contains the phenyl ring with methyl substitutions but lacks the pentanoic acid chain.

Uniqueness

5-(3,5-Dimethylphenyl)pentanoic acid is unique due to its combined structural features of a substituted phenyl ring and a pentanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

6944-96-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)pentanoic acid

InChI

InChI=1S/C13H18O2/c1-10-7-11(2)9-12(8-10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

BEZLZJZGPKMFDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCCCC(=O)O)C

Origin of Product

United States

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